Tris(2-aminoethyl)amine is an organic compound with the chemical formula N(CH₂CH₂NH₂)₃. It appears as a colorless liquid that is highly soluble in water and exhibits strong basicity due to its structure, which includes a tertiary amine center and three primary amine groups. This compound is also known by several synonyms, including 2,2',2''-nitrilotriethylamine and 2,2',2''-triaminotriethylamine . Tris(2-aminoethyl)amine is notable for its role as a tripodal ligand in coordination chemistry, where it forms stable complexes with transition metals, particularly those in the +2 and +3 oxidation states .
TREN is a corrosive and toxic compound []. It can cause severe skin burns, eye damage, and respiratory problems if inhaled []. It is also harmful if swallowed and can be fatal upon skin contact []. The median lethal dose (LD50) for TREN is reported to be 246 mg/kg (oral, rat) and 117 mg/kg (dermal, rabbit) []. TREN is also combustible [].
Tren's ability to form multiple bonds with other molecules makes it a valuable crosslinking agent in polymer synthesis. It helps create robust and interconnected polymer networks with desired properties, such as increased stability and porosity. For example, tren-based crosslinked polyimines exhibit excellent thermal and chemical resistance, making them suitable for various applications, including gas separation membranes and proton conductors .
Tren's three primary amine groups act as efficient chelating agents, forming strong and stable complexes with metal ions. This property makes it a valuable tripodal ligand in coordination chemistry. These complexes find applications in various fields, including catalysis, drug discovery, and materials science .
Tren's basic nature and multiple amine functionalities make it a useful reagent in various organic syntheses. It can participate in diverse reactions, such as Michael additions, reductive amination, and epoxide ring-opening reactions. Additionally, tren-based functional materials are being explored for their potential applications in sensors, drug delivery systems, and biomimetic materials .
The synthesis of tris(2-aminoethyl)amine can be accomplished through several methods:
These methods yield tris(2-aminoethyl)amine in varying degrees of purity and yield.
Tris(2-aminoethyl)amine finds diverse applications across multiple fields:
Studies have demonstrated that tris(2-aminoethyl)amine interacts strongly with various metal oxides when used as a modifier in catalytic reactions. For instance, its interaction with magnesium oxide and aluminum oxide has been shown to influence the efficiency of catalytic processes such as Knoevenagel condensation . The strength of these interactions can significantly affect the activity of amine groups within the catalyst framework.
Tris(2-aminoethyl)amine shares structural similarities with several other compounds, which can be compared based on their chemical properties and applications:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Tris(3-aminopropyl)amine | N(CH₂CH₂CH₂NH₂)₃ | Similar structure but longer alkyl chains |
Triethylenetetramine | N(CH₂CH₂NH)₄ | More amine groups; used extensively in polymer chemistry |
N,N,N-Trimethyltris(2-aminoethyl)amine | N(CH₂CH₂NHMe)₃ | Methylated derivative; alters chelation properties |
1,3-Diaminopropane | H₂N(CH₂)₃NH₂ | Simpler structure; fewer functional groups |
Tris(2-aminoethyl)amine stands out due to its unique tripodal structure that allows for multiple coordination sites, making it particularly effective as a ligand in coordination chemistry compared to its linear counterparts like triethylenetetramine.
Tris(2-aminoethyl)amine, systematically named N,N-bis(2-aminoethyl)ethane-1,2-diamine, is a branched polyamine with the molecular formula C₆H₁₈N₄ and a molecular weight of 146.23 g/mol. Its CAS registry number is 4097-89-6, and it is commonly abbreviated as TREN or tren in coordination chemistry literature. The compound’s structure features a central tertiary amine nitrogen atom bonded to three ethylene chains, each terminating in a primary amine group (–NH₂). This tripodal architecture grants it the IUPAC designation 2,2',2''-triaminotriethylamine, reflecting its three equivalent aminoethyl branches. Alternative synonyms include nitrilotris(ethylamine) and 4-(2-aminoethyl)diethylenetriamine, though these are less frequently used.
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₈N₄ | |
Molecular Weight | 146.23 g/mol | |
CAS Number | 4097-89-6 | |
IUPAC Name | N,N-bis(2-aminoethyl)ethane-1,2-diamine |
First synthesized in the mid-20th century, Tris(2-aminoethyl)amine emerged as a critical ligand in coordination chemistry due to its ability to form stable complexes with transition metals. Early studies focused on its role in stabilizing cobalt(III) and iron(III) ions, which exhibited unique geometric isomerism compared to analogous complexes with linear polyamines like triethylenetetramine. By the 1980s, its utility expanded into polymer science, where it served as a crosslinking agent for polyimine networks. Recent advancements highlight its application in materials science, such as enhancing the stability of mixed-cation perovskites under thermal stress.
The molecular structure of Tris(2-aminoethyl)amine is defined by C₃ symmetry, with the central nitrogen atom bonded to three –CH₂CH₂NH₂ groups. Each primary amine group acts as a potential binding site, enabling the compound to function as a tetradentate ligand in metal coordination. The tertiary amine center contributes to its high basicity, with a measured pH of 11.9 in aqueous solutions. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic N–H stretching vibrations at 3350–3250 cm⁻¹ and C–N stretches at 1120–1080 cm⁻¹, confirming its amine-rich structure.
Tris(2-aminoethyl)amine is classified as a tetradentate ligand due to its capacity to donate four electron pairs—one from the central tertiary nitrogen and three from the primary amines—to metal centers. This classification is supported by crystallographic studies of its complexes, such as [Co(TREN)Cl₂]⁺, where the ligand binds cobalt(III) in a distorted octahedral geometry. Its tetradentate nature distinguishes it from bidentate (e.g., ethylenediamine) or tridentate (e.g., diethylenetriamine) analogs, offering greater structural rigidity in coordination complexes.
Ligand | Denticity | Common Metal Complexes |
---|---|---|
Tris(2-aminoethyl)amine | 4 | [Fe(TREN)(OH)]²⁺, [Cu(TREN)]²⁺ |
Ethylenediamine | 2 | [Ni(en)₃]²⁺, [Co(en)₃]³⁺ |
Diethylenetriamine | 3 | [Cr(trien)Cl₂]⁺, [Mn(trien)(H₂O)₂]²⁺ |
The primary synthesis of Tris(2-aminoethyl)amine involves the nucleophilic substitution of tris(2-chloroethyl)amine hydrochloride with ammonium hydroxide. A representative procedure includes:
This method achieves a yield of 92.3%, with the reaction mechanism proceeding through SN2 displacement of chloride by ammonia. Alternative routes include reductive amination of tris(2-cyanoethyl)amine, though these are less efficient.
Tris(2-aminoethyl)amine is miscible with water and polar solvents like ethanol, owing to its extensive hydrogen-bonding capacity. It reacts exothermically with acids to form ammonium salts and undergoes Schiff base condensation with aldehydes, forming polyimine networks. Its reactivity with carbon dioxide enables its use as a CO₂ absorbent in closed-loop systems.
TREN forms octahedral complexes with transition metals, such as [Fe(TREN)(OH)]²⁺ and [Cu(TREN)]²⁺, which exhibit exceptional stability constants (log β ≈ 15–18). The ligand’s rigid tripodal structure minimizes steric strain, allowing for rapid metal ion encapsulation. For example, the formation constant (Kf) for [Co(TREN)]³⁺ is 10²³.5, surpassing that of [Co(trien)]³⁺ (Kf = 10¹⁹.7).
In polymer chemistry, TREN serves as a crosslinker for polyimine vitrimers, dynamic networks that self-heal via imine exchange reactions. These materials demonstrate:
TREN-based complexes catalyze organic transformations, including:
Tris(2-aminoethyl)amine is an organic compound with the molecular formula C₆H₁₈N₄ and a molecular weight of 146.23 g/mol [1] [2]. This tetradentate chelating ligand consists of a tertiary amine center with three pendant primary amine groups [2] [3]. The compound exhibits distinctive physicochemical properties that make it valuable in various applications, particularly in coordination chemistry and as a carbon dioxide absorbent [5].
Tris(2-aminoethyl)amine presents as a colorless to light yellow-green liquid at standard temperature and pressure [1] [7]. The compound possesses a distinctive amine-like odor and exhibits characteristic physical properties that define its behavior in various environments [5] [8].
Tris(2-aminoethyl)amine has a melting point of -16°C (257 K), indicating its liquid state at room temperature [2] [4] [6]. The boiling point varies with pressure, recorded as 114°C at 15 mmHg or 265°C at standard atmospheric pressure (760 mmHg) [1] [4] [7]. This relatively high boiling point at atmospheric pressure reflects the presence of intermolecular hydrogen bonding between the amine groups, requiring substantial thermal energy to overcome these interactions and transition to the gaseous state [1] [4].
Table 1: Melting and Boiling Points of Tris(2-aminoethyl)amine
Property | Value | Reference |
---|---|---|
Melting Point | -16°C (257 K) | [2] [4] [6] |
Boiling Point | 114°C at 15 mmHg | [1] [4] [7] |
Boiling Point | 265°C at 760 mmHg | [1] [7] |
The density of tris(2-aminoethyl)amine ranges from 0.976 to 0.978 g/mL at 20°C [1] [2] [4]. This value is consistent with other organic amines of similar molecular weight and structure [4]. The refractive index (n₂₀/D) is reported as 1.497, with some sources specifying a narrower range of 1.4960 to 1.4980 at 20°C and 589 nm wavelength [1] [8] [16]. These physical parameters are important for analytical identification and quality control of the compound [5] [8].
Table 2: Density and Refractive Index of Tris(2-aminoethyl)amine
Property | Value | Reference |
---|---|---|
Density | 0.976-0.978 g/mL at 20°C | [1] [2] [4] |
Refractive Index | 1.497 (n₂₀/D) | [1] [8] |
Refractive Index Range | 1.4960-1.4980 (20°C, 589 nm) | [16] [36] |
Spectroscopic analysis provides valuable insights into the molecular structure and bonding patterns of tris(2-aminoethyl)amine [11] [24]. The compound exhibits characteristic spectral features across various spectroscopic techniques that aid in its identification and structural elucidation [24] [32].
Infrared (IR) spectroscopy reveals distinctive absorption bands associated with the amine functional groups [11] [24]. The primary amine N-H stretching vibrations appear in the region of 3300-3360 cm⁻¹, while N-H bending vibrations are observed at 1550-1650 cm⁻¹ [24] [32] [34]. The C-N stretching vibrations manifest in the range of 1020-1220 cm⁻¹ [24] [32].
Nuclear Magnetic Resonance (NMR) spectroscopy further confirms the structure of tris(2-aminoethyl)amine [24] [32]. In ¹H NMR, the N-H protons of the primary amine groups appear at 0.5-5.0 ppm, with the exact position varying due to hydrogen bonding and concentration effects [24] [32] [37]. The methylene (CH₂) protons adjacent to the amine groups resonate at 2.4-2.9 ppm [32] [35] [37]. In ¹³C NMR, the carbon atoms directly attached to nitrogen atoms appear in the range of 38-58 ppm [24] [35].
Table 3: Spectroscopic Characteristics of Tris(2-aminoethyl)amine
Spectroscopic Method | Characteristic Features | Reference |
---|---|---|
IR Spectroscopy | N-H stretching vibrations (primary amines): 3300-3360 cm⁻¹ | [11] [24] [32] |
IR Spectroscopy | C-N stretching vibrations: 1020-1220 cm⁻¹ | [24] [32] [34] |
IR Spectroscopy | N-H bending vibrations: 1550-1650 cm⁻¹ | [24] [32] [34] |
¹H NMR | N-H protons: 0.5-5.0 ppm (variable due to hydrogen bonding) | [24] [32] [37] |
¹H NMR | CH₂ adjacent to amine groups: 2.4-2.9 ppm | [32] [35] [37] |
¹³C NMR | Carbon atoms adjacent to nitrogen: 38-58 ppm | [24] [35] |
Tris(2-aminoethyl)amine exhibits a distinctive solubility profile that influences its applications and handling requirements [2] [4]. The compound is miscible with water, forming homogeneous solutions across all concentration ranges [2] [4] [5] [10]. This high water solubility can be attributed to the presence of multiple amine groups capable of hydrogen bonding with water molecules [4] [5].
In organic solvents, tris(2-aminoethyl)amine shows varying degrees of solubility [4]. It is sparingly soluble in chloroform and only slightly soluble in dimethyl sulfoxide (DMSO) [4]. This solubility pattern reflects the compound's polar nature and its ability to form hydrogen bonds with protic solvents [4] [5].
Table 4: Solubility Profile of Tris(2-aminoethyl)amine
Solvent | Solubility | Reference |
---|---|---|
Water | Miscible | [2] [4] [5] [10] |
Chloroform | Sparingly soluble | [4] |
DMSO | Slightly soluble | [4] |
The chemical behavior of tris(2-aminoethyl)amine is largely determined by its unique molecular structure featuring one tertiary amine center and three primary amine groups [2] [3]. These functional groups confer distinctive chemical properties that define the compound's reactivity and applications [5] [10].
Tris(2-aminoethyl)amine functions as a polybasic compound due to its four amine groups (one tertiary and three primary) [13] [15]. The primary amine groups have predicted pKa values of approximately 10.00±0.10, indicating their moderately basic nature [4] [15] [17]. The tertiary amine center typically exhibits a slightly different pKa value due to electronic and steric factors [13] [15].
The compound's basicity allows it to accept protons from acids, forming ammonium salts [13] [17]. This acid-base behavior is fundamental to its function as a chelating ligand, where the amine groups can coordinate with metal ions through their lone pairs of electrons [5] [15]. The pKa of tris(2-aminoethyl)amine is slightly higher than that of similar compounds like 1,4-bis(3-aminopropyl)piperazine across various temperatures, indicating its stronger basicity [15].
Tris(2-aminoethyl)amine exhibits characteristic reactivity patterns associated with both primary and tertiary amine functional groups [5] [10]. The primary amine groups readily undergo nucleophilic substitution and addition reactions [5] [10]. They react with aryl isocyanates and isothiocyanates to form tris-urea and tris-thiourea derivatives, respectively [5] [10].
The compound serves as an effective tetradentate chelating ligand, forming stable complexes with transition metals, especially those in the 2+ and 3+ oxidation states [2] [5]. This chelating ability arises from the strategic positioning of the four nitrogen atoms, which can coordinate to a metal center in a tetrahedral arrangement [2] [5]. The resulting complexes exhibit relatively few isomers compared to other tetraamines due to the constrained connectivity of tris(2-aminoethyl)amine [2].
Additionally, tris(2-aminoethyl)amine functions as a carbon dioxide absorbent, reacting with CO₂ to form carbamate species [5] [10]. It also acts as a reagent for cleaving the fluorenylmethyloxycarbonyl (Fmoc) group in peptide synthesis, demonstrating its utility in organic transformations [5] [10].
Tris(2-aminoethyl)amine exhibits significant sensitivity to both air and moisture, necessitating special handling and storage conditions [26] [27] [28]. The compound is classified as air-sensitive, indicating its susceptibility to oxidation or other reactions when exposed to atmospheric oxygen [26] [27] [28].
More notably, tris(2-aminoethyl)amine is hygroscopic, readily absorbing moisture from the air [26] [27] [28] [29]. This hygroscopic nature can lead to changes in concentration and potential degradation if the compound is not properly stored [26] [28]. The absorption of water can also affect its physical properties and reactivity in certain applications [27] [28].
Due to these sensitivities, tris(2-aminoethyl)amine is typically stored under inert gas, such as nitrogen or argon, in tightly sealed containers [27] [28]. Storage in a cool, dark place is recommended to minimize potential degradation reactions [27] [29].
Under normal conditions, tris(2-aminoethyl)amine is generally stable when properly stored [4] [9] [28] [29]. However, several factors can affect its long-term stability and should be considered in handling and storage protocols [28] [29].
The compound absorbs carbon dioxide from the air, forming carbamate species that can alter its chemical properties over time [4] [9] [29]. This CO₂ absorption is a reversible process but may impact the purity and reactivity of the compound in sensitive applications [29].
Tris(2-aminoethyl)amine is incompatible with strong acids and strong oxidizing agents, with which it can undergo vigorous, potentially hazardous reactions [5] [10] [28] [29]. These incompatibilities must be considered when designing reaction schemes or storage systems involving this compound [28] [29].
Long-term exposure to elevated temperatures may lead to thermal degradation, although the compound exhibits good thermal stability under normal conditions [9] [28]. Proper storage conditions, including protection from air, moisture, heat, and incompatible materials, are essential for maintaining the stability and purity of tris(2-aminoethyl)amine [5] [28] [29].
The thermodynamic properties of tris(2-aminoethyl)amine provide crucial insights into its energetic behavior, stability, and phase transitions [18] [20]. These properties are fundamental to understanding the compound's behavior under various conditions and its potential applications [18] [21].
The enthalpy of formation (ΔfH°) represents the energy change associated with forming tris(2-aminoethyl)amine from its constituent elements in their standard states [18] [20]. For the liquid state, the enthalpy of formation has been experimentally determined as -73.6 ± 0.7 kJ/mol [20]. This negative value indicates that the formation of tris(2-aminoethyl)amine from its elements is an exothermic process, releasing energy [20].
For the gaseous state, the enthalpy of formation has been calculated as 1.73 kJ/mol using computational methods [18]. The difference between the liquid and gas phase values reflects the energy required for vaporization [18] [20].
The enthalpy of combustion (ΔcH°) for liquid tris(2-aminoethyl)amine is -4859.9 ± 0.7 kJ/mol, indicating the substantial energy release when the compound undergoes complete combustion with oxygen [20]. This value is important for understanding the energetic content of the molecule and its behavior in combustion processes [20].
Table 5: Enthalpy Values for Tris(2-aminoethyl)amine
Property | Value | Reference |
---|---|---|
Enthalpy of Formation (liquid) | -73.6 ± 0.7 kJ/mol | [20] |
Enthalpy of Formation (gas) | 1.73 kJ/mol (calculated) | [18] |
Enthalpy of Combustion (liquid) | -4859.9 ± 0.7 kJ/mol | [20] |
Enthalpy of Fusion | 29.91 kJ/mol (calculated) | [18] |
Enthalpy of Vaporization | 62.92 kJ/mol (calculated) | [18] |
The Gibbs free energy of formation (ΔfG°) for tris(2-aminoethyl)amine has been calculated as 309.77 kJ/mol using computational methods [18]. This positive value indicates that the formation of the compound from its elements is not spontaneous under standard conditions, requiring energy input [18] [21].
Studies on the thermodynamic properties of tris(2-aminoethyl)amine in the context of CO₂ capture have revealed that the protonation reactions of the amine groups are associated with specific Gibbs free energy changes [21] [25]. These values vary with temperature, providing insights into the temperature dependence of the compound's acid-base behavior [21] [25].
The relationship between temperature and the dissociation constants (pKa values) of tris(2-aminoethyl)amine follows the van't Hoff equation, allowing for the determination of thermodynamic parameters including Gibbs free energy changes [15] [21]. These parameters are crucial for understanding the energetics of protonation and deprotonation processes that underpin the compound's function in various applications [15] [21].
The heat capacity (Cp) of gaseous tris(2-aminoethyl)amine varies with temperature, ranging from 355.46 to 421.88 J/(mol·K) over the temperature range of 566.71 to 767.07 K [18]. This temperature dependence reflects changes in the molecule's ability to store thermal energy as temperature increases [18].
Table 6: Heat Capacity of Gaseous Tris(2-aminoethyl)amine at Various Temperatures
Temperature (K) | Heat Capacity [J/(mol·K)] | Reference |
---|---|---|
566.71 | 355.46 | [18] |
600.10 | 368.16 | [18] |
633.50 | 380.17 | [18] |
666.89 | 391.52 | [18] |
700.28 | 402.23 | [18] |
733.68 | 412.34 | [18] |
767.07 | 421.88 | [18] |
The thermal behavior of tris(2-aminoethyl)amine is characterized by its phase transitions and stability at elevated temperatures [18] [31]. The compound remains stable under normal thermal conditions but may undergo degradation when exposed to prolonged heating [28] [31]. In studies examining its role in stabilizing mixed-cation perovskites, tris(2-aminoethyl)amine has demonstrated enhanced thermal stability, with films containing the compound retaining their structure even after 7 days of continuous thermal stress at 85°C under high humidity and illumination [31].
Corrosive;Acute Toxic;Health Hazard